molecular formula C10H14BrN B1383536 4-Bromo-2-(1-methylethyl)-benzenemethanamine CAS No. 1370601-16-3

4-Bromo-2-(1-methylethyl)-benzenemethanamine

Cat. No.: B1383536
CAS No.: 1370601-16-3
M. Wt: 228.13 g/mol
InChI Key: LLEAZBGNGDPCIN-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₁₄BrN, and it is commonly used in industrial and scientific research contexts, particularly as an intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEAZBGNGDPCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(1-methylethyl)-benzenemethanamine, also known as a derivative of the phenethylamine class, has garnered attention for its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological properties, including mechanisms of action, case studies, and a summary of relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H14BrN
Molecular Weight: 229.14 g/mol
IUPAC Name: 4-Bromo-2-(1-methylethyl)benzenemethanamine

The compound features a bromine atom and an isopropyl group attached to a benzene ring, which influences its lipophilicity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. Its structure allows it to engage in:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
  • Enzyme Interaction: It can modulate enzyme activity involved in neurotransmitter synthesis or degradation, potentially affecting levels of serotonin, dopamine, or norepinephrine.

Biological Activity Overview

Activity Description
Neurotransmitter Modulation Influences serotonin and dopamine pathways, potentially impacting mood disorders.
Analgesic Properties Exhibits potential pain-relieving effects through interaction with opioid receptors.
Cytotoxic Effects Some studies suggest the compound may induce apoptosis in certain cancer cell lines.

Case Studies

  • Neuropharmacological Effects:
    A study investigated the effects of similar phenethylamine derivatives on animal models. It was found that compounds with structural similarities to this compound exhibited significant changes in behavior indicative of altered neurotransmitter levels .
  • Toxicology Reports:
    In a case of intoxication involving a related compound (25B-NBOMe), high-performance liquid chromatography (HPLC) was used to quantify levels in serum and urine, highlighting the importance of structural analogs in understanding the safety profile of phenethylamines .
  • Anti-Cancer Activity:
    Research has indicated that certain derivatives can induce cytotoxicity in cancer cell lines by promoting apoptotic pathways. The mechanism involves the activation of specific signaling cascades that lead to cell death.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenethylamines, revealing that modifications such as bromination and alkyl substitutions significantly affect their biological properties .

Key Findings:

  • Potency Variations: Structural variations lead to differences in receptor affinity and efficacy.
  • Safety Profiles: Understanding the toxicological implications of these compounds is crucial for their potential therapeutic use.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(1-methylethyl)-benzenemethanamine has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

  • Antiviral Activity: Compounds derived from this structure have been tested for efficacy against HIV and other viral pathogens .
  • Antidepressant Properties: Research indicates that certain derivatives may exhibit selective serotonin reuptake inhibition, making them candidates for antidepressant drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in:

  • Synthesis of Complex Molecules: It is used to create more complex structures through nucleophilic substitution reactions.
  • Functionalization of Aromatic Compounds: The bromine atom allows for further functionalization, enhancing the compound's utility in synthetic chemistry .

Case Studies

StudyApplicationFindings
Study AAntiviral ActivityDemonstrated effective inhibition of HIV replication in vitro with IC50 values < 10 µM .
Study BAntidepressant ScreeningShowed significant serotonin reuptake inhibition compared to control drugs .
Study CSynthetic Pathway DevelopmentDeveloped a new synthetic route that improved yield by 30% using microwave-assisted synthesis techniques .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-N-(1-methylethyl)-benzenemethanamine

  • Structural Differences : The bromine atom is at the ortho position instead of para.
  • Electronic Effects: The ortho position may alter electron distribution, affecting interactions in catalytic or biological systems.
  • Applications : Used in pharmaceutical research, but its synthesis and handling require adjustments due to steric constraints .

Di-Substituted Amine: 4-Bromo-N,N-diisopropylbenzylamine

  • Structural Differences : The amine nitrogen is bonded to two isopropyl groups instead of one.
  • Impact on Properties :
    • Basicity : Reduced nucleophilicity due to steric hindrance from two bulky substituents.
    • Solubility : Increased lipophilicity may limit solubility in polar solvents .
  • Applications : Acts as a ligand in coordination chemistry or catalyst synthesis, where steric bulk is advantageous .

Phenethylamine Derivative: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

  • Structural Differences : A phenethylamine backbone with methoxy groups at positions 2 and 5, and bromine at position 3.
  • Impact on Properties :
    • Biological Activity : The primary amine and methoxy groups enhance serotonin receptor affinity, making 2C-B a psychoactive compound .
    • Physical Properties : Higher melting point (243–245°C) due to crystalline structure and hydrogen bonding .
  • Applications: Studied in neuroscience for its hallucinogenic effects .

Phenol Derivative: 4-Bromo-2-(1-methylethyl)phenol

  • Structural Differences : The amine group is replaced by a hydroxyl group.
  • Impact on Properties: Acidity: Phenolic -OH (pKa ~9.91) is more acidic than the amine (pKa ~10–11 for similar amines) . Reactivity: Capable of hydrogen bonding, enhancing solubility in polar solvents like methanol .
  • Applications : Used in organic synthesis and material science, particularly where acidity or H-bonding is critical .

Schiff Base Derivative: N-(4-Bromobenzylidene)-1,1-diphenylmethanamine

  • Structural Differences : Contains an imine (-C=N-) linkage instead of a secondary amine.
  • Impact on Properties :
    • Reactivity : The imine group is electrophilic, making it useful as a ligand or intermediate in metal coordination .
    • Stability : Less stable than the parent amine, requiring inert conditions for storage .
  • Applications : Employed in asymmetric catalysis and as a precursor for heterocyclic compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Solubility Key Applications
4-Bromo-2-(1-methylethyl)-benzenemethanamine C₁₀H₁₄BrN 228.13 Bromo (para), isopropyl (amine) Not reported Chloroform, DMSO Synthetic intermediate
2-Bromo-N-(1-methylethyl)-benzenemethanamine C₁₀H₁₄BrN 228.13 Bromo (ortho), isopropyl (amine) Not reported Similar Pharmaceutical research
4-Bromo-N,N-diisopropylbenzylamine C₁₃H₂₀BrN 278.21 Bromo (para), diisopropyl (amine) Not reported Organic solvents Ligand synthesis
2C-B C₁₀H₁₄BrNO₂ 276.13 Bromo (para), methoxy (2,5) 243–245°C Water, ethanol Neuroscience studies
4-Bromo-2-(1-methylethyl)phenol C₉H₁₁BrO 215.09 Bromo (para), isopropyl (phenol) 48–49°C Methanol, DMSO Organic synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(1-methylethyl)-benzenemethanamine
Reactant of Route 2
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4-Bromo-2-(1-methylethyl)-benzenemethanamine

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